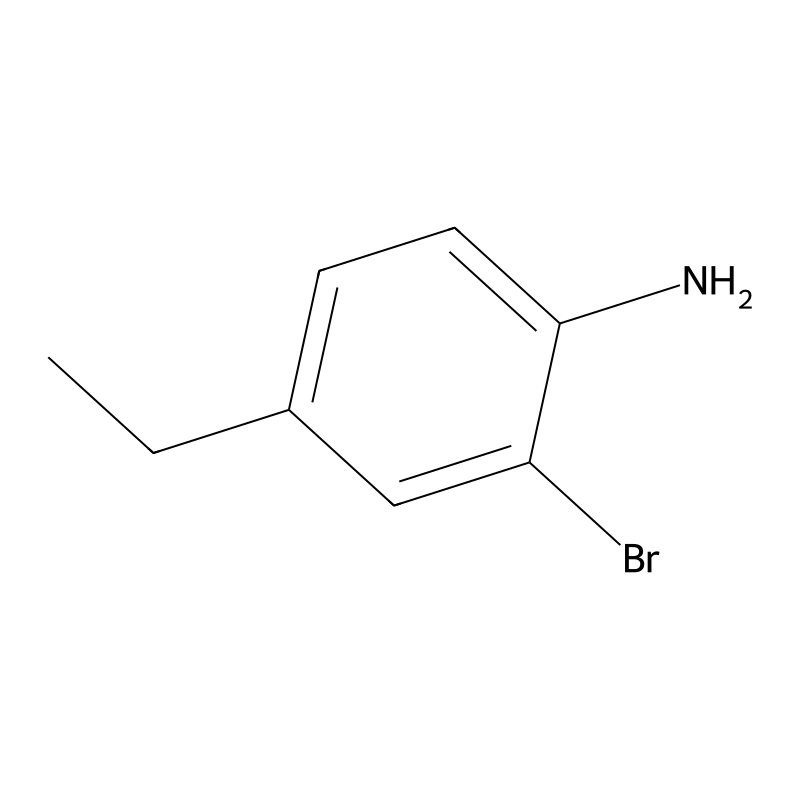

2-Bromo-4-ethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-4-ethylaniline is an organic compound with the molecular formula and a molecular weight of approximately 200.08 g/mol. This compound is characterized by a bromine atom and an ethyl group attached to the aniline structure, which consists of a phenyl ring bonded to an amino group. The presence of these substituents influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.

There is no documented information on the specific mechanism of action of 2-Bromo-4-ethylaniline. If it were to be used in a biological context, its mechanism of action would depend on the intended application.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted anilines. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

- Oxidation and Reduction Reactions: The amino group in 2-bromo-4-ethylaniline can undergo oxidation or reduction, yielding nitro compounds or amines with altered oxidation states depending on the conditions and reagents used (e.g., potassium permanganate for oxidation).

- Coupling Reactions: This compound can react with diazonium salts to produce azo compounds, which are significant in dye chemistry and other applications .

The biological activity of 2-bromo-4-ethylaniline has been explored in various studies. It has been shown to interact with specific enzymes, potentially acting as a substrate or inhibitor. The unique combination of the bromine and ethyl groups enhances its binding affinity towards biological targets, which may be leveraged in drug development and biochemical assays .

Several methods exist for synthesizing 2-bromo-4-ethylaniline:

- Bromination of 4-Ethylaniline: This is the most common method, where bromine or a bromine source such as N-bromosuccinimide is used in the presence of a catalyst (e.g., iron or aluminum chloride) to introduce the bromine atom into the aromatic ring.

- Alternative Synthetic Routes: Other methods may involve the use of different starting materials or reaction conditions tailored for specific applications, optimizing yield and purity .

2-Bromo-4-ethylaniline finds diverse applications across several fields:

- Chemical Intermediates: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

- Biochemical Research: Its utility in enzyme interaction studies makes it valuable for biochemical assays and research into metabolic pathways.

- Material Science: The compound is utilized in producing specialty chemicals and materials that require specific chemical properties .

Several compounds share structural similarities with 2-bromo-4-ethylaniline, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Bromo-4-methylaniline | Methyl group instead of ethyl | Less bulky; potentially different reactivity profiles |

| 4-Bromoaniline | Lacks ethyl substituent | Simpler structure; may exhibit different biological activity |

| 3-Bromoaniline | Similar but without additional substituents | Less steric hindrance; different chemical behavior |

| 4-Bromo-2-ethylaniline | Ethyl group at position 2 | Different regioselectivity in reactions |

The uniqueness of 2-bromo-4-ethylaniline lies in its combination of both bromine and ethyl substituents, enhancing its hydrophobicity and influencing its interactions with biological targets. This distinct feature makes it particularly valuable in research applications compared to its analogs .